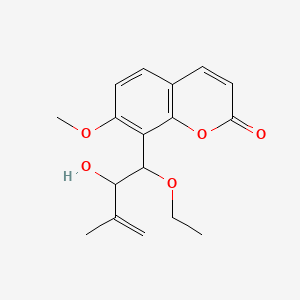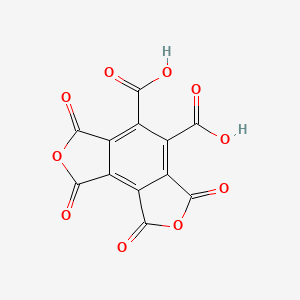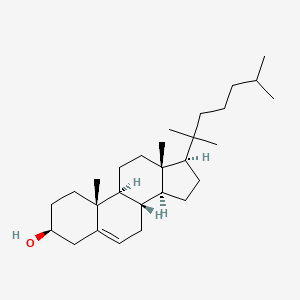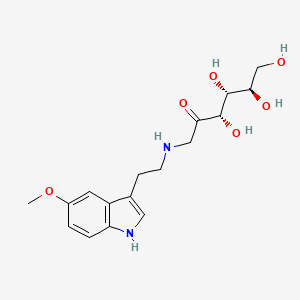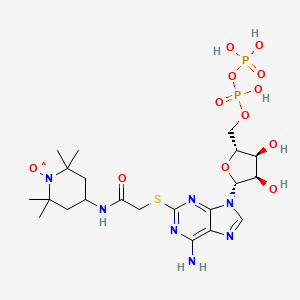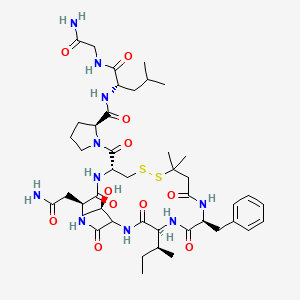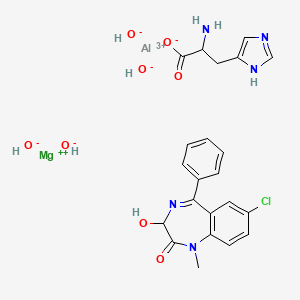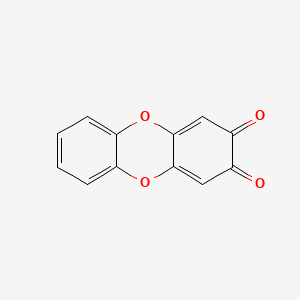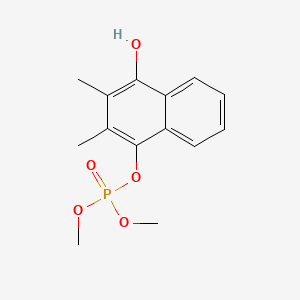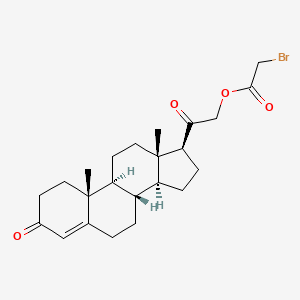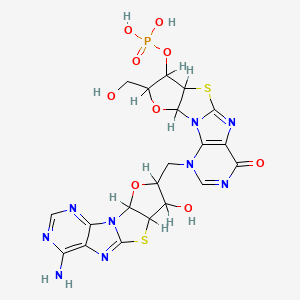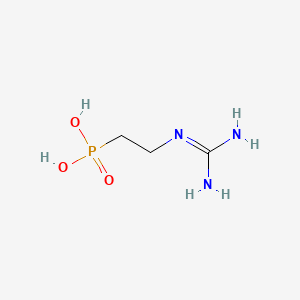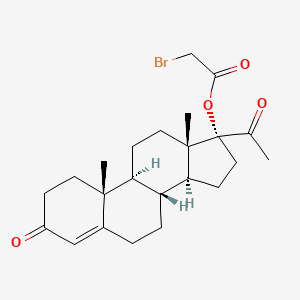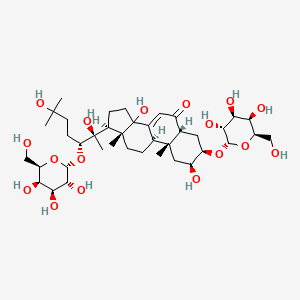
Silenoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silenoside B is a natural product found in Silene vulgaris with data available.
Aplicaciones Científicas De Investigación
Gene Silencing Mechanisms and Applications
Silenoside B has been explored in the context of RNA silencing, a significant area of research in molecular biology. RNA silencing mechanisms, first observed in plant transformation experiments, have since been extensively studied. These mechanisms regulate gene expression and have multiple applications in gene function studies and crop improvements (Eamens et al., 2008). Another study highlighted the limitations of spray-induced gene silencing (SIGS) in crop protection, involving secondary small interfering RNA (siRNA) amplification (Song et al., 2018).
Therapeutic Potential in Epigenetics
The therapeutic potential of gene silencing through epigenetic editing has been demonstrated. This involves employing endogenous retroviruses' silencing machinery to stably silence genes in somatic cells by epigenetics, suggesting a broad application in research and medicine (Amabile et al., 2016).
Organosilicon Molecules in Medicine
Organosilicon small molecules, like Silenoside B, provide unique opportunities for medicinal applications. Their distinctive chemical properties contribute to enhanced potency and improved pharmacological attributes, such as inhibitor design and drug release technology (Franz & Wilson, 2013).
Influence on Drug Delivery
The impact of chemical modifications on drug delivery, including antisense and siRNA oligonucleotides, is significant. Chemical modifications can influence the pharmacokinetics and efficiency of drug delivery, which is crucial for therapeutic gene silencing (Dirin & Winkler, 2013).
RNA Silencing in Biological Phenomena
RNA silencing underlies many distinct biological phenomena and has revolutionized our understanding of gene regulation. It offers potential as a therapeutic strategy to reduce the expression of problem genes, with RNA processing mechanism playing a central role (Mello & Conte, 2004).
Biosafety and Biomedical Applications
Research on mesoporous silica nanoparticles and mesoporous organosilica nanoparticles has advanced, focusing on their biosafety and applications in biomedical fields. Their design influences their biological outcome, including biocompatibility and drug delivery capabilities (Croissant et al., 2018).
Nanosilica in Medicine and Pest Control
Nanosilica, closely related to the field of organosilicon molecules, has applications in medicine and pest control. Its use in various industries, including treatment for tumors and as novel drugs for diseases, underscores its versatile applications (Barik et al., 2008).
Silencing Neurons: Tools and Applications
The silencing of neuronal activity, a crucial aspect of understanding circuit dynamics and behavior, has seen advancements with genetically encoded tools for inhibition. This has implications for experimental design and interpretation in neuroscience (Wiegert et al., 2017).
Silicon in Agriculture
The application of silicon in agriculture, particularly in mitigating nutritional disorders in plants, demonstrates the broader implications of silencing-related research. Silicon application can alleviate harmful effects like boron deficiency and toxicity in crops (Júnior et al., 2019).
Gene Silencing in Therapeutic Applications
The use of gene silencing in therapeutic applications, such as plasmid DNA delivery and HBV gene-silencing, has been explored. This research highlights the potential of gene silencing technologies in tissue regeneration and treatment of viral diseases (Zeng et al., 2011).
Energy Storage and Conversion Systems
Research into nanostructured binary transition metal selenides, relevant to the broader field of organosilicon chemistry, offers insights into energy storage and conversion systems. This demonstrates the potential of organosilicon compounds in advanced material science (Ali et al., 2019).
Understanding Scientific Inquiry
The study of scientific inquiry, including the understanding of RNA silencing, is essential in science education. Tools like the VASI questionnaire help assess learners' conceptions of essential aspects of scientific inquiry, which is crucial for advancing research methodologies (Lederman et al., 2014).
Gene Silencing in Cancer
Gene silencing in cancer, particularly in association with promoter hypermethylation, is a critical area of research. This mechanism, especially in silencing tumor-suppressor genes, is key in cancer development (Herman & Baylin, 2003).
AUTACs: Autophagy-Based Drugs
AUTACs, a novel targeted-clearance strategy, demonstrate the use of protein silencing in biomedical research. This technology, which leverages autophagy, offers a new modality for research on autophagy-based drugs (Takahashi et al., 2019).
RNA Silencing in Viral Infections
RNA silencing plays a role in viral infections, as seen in studies with poliovirus. This research has initiated a promising field focusing on RNA interference as an antiviral therapeutic approach and as a tool for dissecting virus-host interactions (Saleh et al., 2004).
Sustained siRNA Delivery from Scaffolds
The controlled gene silencing technology, involving the sustained delivery of siRNA from injectable scaffolds, has potential in tissue regeneration. This method demonstrates how gene silencing technologies can be applied in biomedical engineering (Nelson et al., 2012).
Ginsenoside Rb1 and Adiponectin Signaling
The effects of ginsenoside Rb1 on adiponectin signaling in muscle cells, related to the broader field of gene silencing, highlight the potential of natural compounds in modulating gene expression for therapeutic purposes (Tabandeh et al., 2015).
Computational Estimation in Gene Silencing
The development of computational tools, such as siRNA Scan, for identifying potential off-targets during posttranscriptional gene silencing (PTGS) in plants, underscores the importance of precision in gene silencing research (Xu et al., 2006).
RNA Silencing as Antiviral Defense in Animals
Flock house virus (FHV) studies demonstrate RNA silencing as an adaptive antiviral defense in animal cells. This research shows how RNA silencing is both initiated and targeted by viruses, offering insights into viral-host interactions (Li et al., 2002).
Propiedades
Número CAS |
84699-93-4 |
|---|---|
Nombre del producto |
Silenoside B |
Fórmula molecular |
C39H64O17 |
Peso molecular |
804.9 g/mol |
Nombre IUPAC |
(2S,3R,5R,9R,10R,13R,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C39H64O17/c1-35(2,50)9-8-26(56-34-32(49)30(47)28(45)24(16-41)55-34)38(5,51)25-7-11-39(52)18-12-20(42)19-13-22(53-33-31(48)29(46)27(44)23(15-40)54-33)21(43)14-36(19,3)17(18)6-10-37(25,39)4/h12,17,19,21-34,40-41,43-52H,6-11,13-16H2,1-5H3/t17-,19-,21-,22+,23+,24+,25-,26+,27-,28-,29-,30-,31+,32+,33-,34+,36+,37+,38+,39?/m0/s1 |
Clave InChI |
YVHRNKWYKHUPFK-PTBVRURDSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)C)C1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O |
SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)OC5C(C(C(C(O5)CO)O)O)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
SMILES canónico |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)OC5C(C(C(C(O5)CO)O)O)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Sinónimos |
3-O-B-D-galactopyranosyl(1->2)-B-D-glucuronopyranosyl-3B,16alpha-dihydroxy-23-oxo-olean-12-en-28-oicacid-28-O-B-D-xylopyranosyl(1->4)-(B-D-glucopyranosyl(1->2))-alpha-L-rhamnopyranosyl(1->2)-B-D-fucopyranoside silenoside B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2S,4S,5S,6R,10S)-2-(Hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dimethoxybenzoate](/img/structure/B1207573.png)
